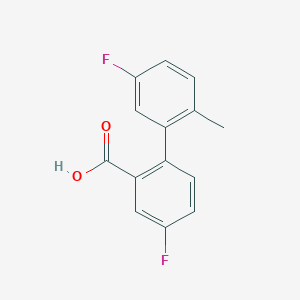
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid typically involves the fluorination of 2-methylbenzoic acid derivatives. One common method is the reaction of 5-fluoro-2-methylbenzoic acid with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts such as iridium or copper to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in cancer research, the compound binds to microtubules, suppresses tubulin polymerization, and induces apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid.
2-Fluoro-5-nitrobenzoic acid: Used in the synthesis of fluorescent probes and polycyclic heterocycles.
5-Fluoro-2-hydroxybenzoic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
This compound is unique due to its dual fluorination and methyl substitution, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1178611-53-4 |
|---|---|
Formule moléculaire |
C14H10F2O2 |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
5-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)11-5-4-10(16)7-13(11)14(17)18/h2-7H,1H3,(H,17,18) |
Clé InChI |
OWSBDHFJQYGCSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)

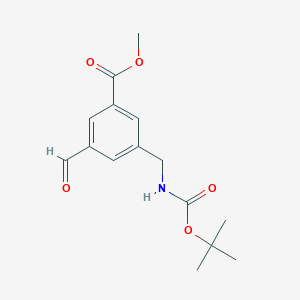


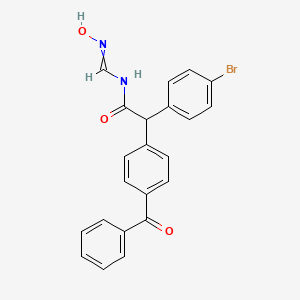


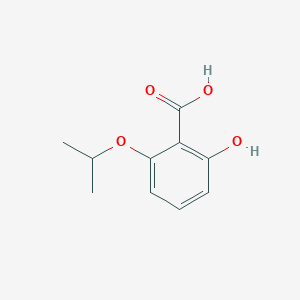

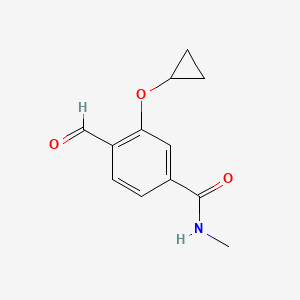


![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)
